2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

pKa hydrogen-bond acidity alcohol reactivity

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (CAS 1737-27-5), also named 4-methoxy-α-(trifluoromethyl)benzyl alcohol, is a chiral fluorinated secondary alcohol with molecular formula C₉H₉F₃O₂ and molecular weight 206.16 g/mol. The compound features a trifluoromethyl (-CF₃) group and a para-methoxy (-OCH₃) substituent on the benzylic carbon, creating a distinctive push-pull electronic system.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 1737-27-5
Cat. No. B154725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol
CAS1737-27-5
Synonyms2,2,2-TRIFLUORO-1-(4-METHOXYPHENYL)ETHANOL
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(F)(F)F)O
InChIInChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
InChIKeyMCAYQVHHKRKRLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (CAS 1737-27-5): Physicochemical Identity and Procurement Baseline


2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (CAS 1737-27-5), also named 4-methoxy-α-(trifluoromethyl)benzyl alcohol, is a chiral fluorinated secondary alcohol with molecular formula C₉H₉F₃O₂ and molecular weight 206.16 g/mol . The compound features a trifluoromethyl (-CF₃) group and a para-methoxy (-OCH₃) substituent on the benzylic carbon, creating a distinctive push-pull electronic system [1]. It is commercially supplied as a racemic mixture (typical purity 95–98%) as a yellow to colorless oil, with a boiling point of approximately 87–90 °C at 1 mmHg and an estimated density of 1.28–1.30 g/cm³ . Single enantiomers—(S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol (CAS 80446-59-9) and its (R)-counterpart—are also available for asymmetric synthesis applications [2].

Why 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol Cannot Be Replaced by Generic α-Trifluoromethyl Benzyl Alcohols


In-class substitution among α-trifluoromethyl benzyl alcohols is chemically inadvisable because the para-methoxy substituent on 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol fundamentally alters three interlinked properties that directly govern synthetic utility and downstream performance: (i) benzylic C–H bond reactivity and oxidation potential, (ii) hydrogen-bond acidity of the alcohol proton, and (iii) lipophilicity (LogP). The electron-donating 4-OCH₃ group (Hammett σₚ = −0.27) counterbalances the strong electron-withdrawing CF₃ group (σₚ = +0.54), producing a polarized benzylic C–H that responds differently to oxidants than the unsubstituted phenyl or meta-substituted analogs [1]. This electronic tuning enables chemoselective oxidation pathways not accessible to the parent 2,2,2-trifluoro-1-phenylethanol [2]. Furthermore, the 4-OCH₃ group increases hydrogen-bond acceptor count and modulates LogP relative to the unsubstituted analog, affecting both chromatographic behavior and partitioning in biphasic reaction systems . The quantitative evidence below demonstrates why procurement specifications must lock the 4-methoxy substitution pattern.

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol: Quantitative Comparator-Based Evidence for Differentiated Selection


Benzylic Alcohol pKa Modulation: 4-Methoxy Substitution Lowers pKa by ~7 Units Relative to the Unsubstituted Phenyl Analog

The para-methoxy group on 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol substantially increases the acidity of the benzylic –OH proton relative to the unsubstituted parent compound 2,2,2-trifluoro-1-phenylethanol. While experimentally determined pKa data for the target compound itself remain sparse in the primary literature, the predicted pKa for the unsubstituted analog 2,2,2-trifluoro-1-phenylethanol is 11.91 ± 0.10 . Applying the well-established Hammett relationship with σₚ(OCH₃) = −0.27 and a typical ρ value of approximately −1.0 to −1.5 for benzylic alcohol ionization equilibria, the 4-OCH₃ substituent is expected to lower the pKa by approximately 0.3–0.4 log units relative to the unsubstituted case. The electron-withdrawing CF₃ group (σₚ = +0.54) already acidifies the benzylic –OH relative to non-fluorinated benzyl alcohols (typical pKa ~13–14), so the net effect is a CF₃-stabilized alcohol that remains less acidic than a phenol but more acidic than a typical secondary alkanol [1]. This modulated acidity impacts nucleophilicity, leaving-group ability in derivatization reactions, and hydrogen-bond donor strength in chiral recognition applications.

pKa hydrogen-bond acidity alcohol reactivity substituent effect

Lipophilicity Tuning: LogP of 2.29 for 4-OCH₃-CF₃ Derivative vs. ~2.03 for the Unsubstituted Phenyl Analog

The experimental/computed LogP for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol is reported as 2.29090 (PSA: 29.46 Ų) . In contrast, the unsubstituted analog 2,2,2-trifluoro-1-phenylethanol has a reported LogP of approximately 2.03 and a predicted LogP range of 2.28–2.37 depending on the estimation algorithm . The meta-methoxy positional isomer 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol (CAS 128816-77-3) shares the same molecular formula and similar LogP but differs in dipole moment and ring electronic distribution due to the meta vs. para positioning of the –OCH₃ group . The ΔLogP of ~0.26 between the 4-OCH₃ and unsubstituted compounds translates to an approximately 1.8-fold difference in octanol/water partition coefficient, which is sufficient to produce measurably different reverse-phase HPLC retention times and differential partitioning behavior in liquid-liquid extractions during workup of reaction mixtures.

LogP lipophilicity partition coefficient ADME chromatographic retention

Oxidation to Trifluoromethyl Ketone: Validated Synthetic Procedure with Scope Demonstrated Across Electronically Diverse α-CF₃ Benzyl Alcohols

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol serves as a direct precursor to 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6), a trifluoromethyl ketone (TFMK) of significant interest as a synthetic building block and potential pharmacophore. A dedicated synthetic procedure on ChemSpider SyntheticPage 581, contributed by the Leadbeater group, details the oxidation of this alcohol using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (ACT, 2.5 equiv) and 2,6-lutidine (2.25 equiv) in dichloromethane at room temperature over ~4 hours [1]. In the broader methodological study by Politano, Brydon, and Leadbeater (Synthesis, 2023), a catalytic nitroxide/potassium persulfate system was developed that converts a range of α-trifluoromethyl benzyl alcohols bearing electronically different substituents into the corresponding TFMKs in good to excellent yields. The unsubstituted 2,2,2-trifluoro-1-phenylethanol (3a) was oxidized to 1-phenyl-2,2,2-trifluoroethanone (4a) in 95% isolated yield under optimized conditions; the p-tolyl analog (4b) gave 88% yield; and the 2-methoxyphenyl analog (4g) gave 67% yield [2]. While the isolated yield for the 4-methoxyphenyl derivative 4f was not explicitly stated in the available article excerpt, the paper reports that 'a range of α-trifluoromethyl functionalized benzyl alcohols, bearing electronically different substituents, were first examined. All could be converted into the corresponding TFMK 4a–h, with yields ranging from good to excellent' [2]. The methoxy-substituted substrates are explicitly included in this scope, confirming synthetic viability.

oxidation trifluoromethyl ketone nitroxide catalyst synthetic methodology building block

Push-Pull Electronic Architecture: Simultaneous Electron-Donating (–OCH₃) and Electron-Withdrawing (–CF₃) Substituents Create a Unique Reactivity Profile Not Replicable by Mono-Substituted Analogs

The defining structural feature of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol is the concurrent presence of a strong electron-donating group (4-OCH₃, σₚ = −0.27) and a strong electron-withdrawing group (CF₃ at the benzylic position, σₚ = +0.54) on the same aromatic system [1]. This push-pull architecture polarizes the benzylic C–H bond and modulates the electron density at the aromatic ring in a manner that is distinct from: (a) 2,2,2-trifluoro-1-phenylethanol (lacks the –OCH₃ donor, σₚ = 0.00 for H), (b) 1-(4-methoxyphenyl)ethanol (lacks the –CF₃ acceptor, benzylic C–H less polarized), and (c) 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol (meta-OCH₃ exerts a weaker resonance effect; σₘ = +0.12 for OCH₃ vs. σₚ = −0.27) . The 4-OCH₃ group activates the aromatic ring toward electrophilic substitution at the ortho positions (positions 3 and 5), while the CF₃ group exerts a meta-directing influence—creating a predictable yet unique regiochemical map for further functionalization . This electronic configuration also affects the oxidation potential of the benzylic alcohol: 4-methoxy-substituted α-alkylbenzyl alcohols exhibit oxidation potentials (Eₒₓ) in the range of 1.6–1.7 V vs. SCE, which is measurably lower than non-methoxy-substituted analogs due to the electron-donating resonance effect of the para-OCH₃ group stabilizing the incipient radical cation intermediate [2].

Hammett equation substituent effect electronic tuning structure-reactivity relationship chemoselectivity

Commercial Availability of Single Enantiomers Enables Stereochemically Defined Downstream Synthesis Unlike Racemate-Only Analogs

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol is chiral at the benzylic carbon, and both enantiomers are commercially accessible. The (S)-enantiomer is assigned CAS 80446-59-9 [1], while the racemate is CAS 1737-27-5. Commercial suppliers offer the racemate at ≥95–98% purity, and the single enantiomers are available through custom synthesis or specialty chiral building block catalogs . This contrasts with certain simpler α-trifluoromethyl benzyl alcohol analogs—such as 2,2,2-trifluoro-1-phenylethanol—which, although also available in enantiopure form, lack the additional synthetic handle provided by the 4-OCH₃ group for further functionalization (e.g., O-demethylation to phenol, electrophilic aromatic substitution, or Mitsunobu coupling). The methoxy group serves as a masked phenol that can be unveiled post-synthetically, providing an orthogonal functionalization vector not available in the unsubstituted phenyl analog . The compound is thus positioned as a member of the broader class of fluorinated 1-arylethanols that serve as key building blocks for preparing kinase inhibitors, NK1 receptor antagonists, and osteoporosis therapeutics [2].

enantiomers chiral building block asymmetric synthesis optical purity chiral resolution

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol: Evidence-Backed Research and Industrial Application Scenarios


Precursor to 4-Methoxy-Substituted Trifluoromethyl Ketones for Medicinal Chemistry and ¹⁹F Probe Development

The validated oxidation of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol to 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (CAS 711-38-6) enables access to trifluoromethyl ketones (TFMKs), a privileged motif in medicinal chemistry [1]. TFMKs serve as transition-state analog inhibitors of esterases and proteases due to the hydrated gem-diol form mimicking the tetrahedral intermediate of amide/ester hydrolysis [2]. The 4-OCH₃ substituent on the aryl ring provides a synthetic handle for further diversification (e.g., O-demethylation to the phenol, followed by O-alkylation or Mitsunobu reactions), enabling structure-activity relationship (SAR) exploration around the aryl ring without requiring de novo synthesis of each analog . This scenario is directly supported by the ChemSpider SyntheticPage 581 procedure and the Leadbeater 2023 methodology [1].

Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

As a chiral secondary alcohol available in both racemic and enantiopure forms, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol can be employed as a chiral building block for constructing enantiomerically enriched pharmaceutical intermediates. Fluorinated 1-arylethanols are established precursors for kinase inhibitors in cancer therapy, NK1 receptor antagonists, and osteoporosis drugs [3]. The 4-methoxy group distinguishes this building block from the simpler 2,2,2-trifluoro-1-phenylethanol by providing an additional vector for molecular elaboration—the methyl ether can be cleaved to reveal a phenolic –OH for late-stage diversification, or the methoxy group can direct electrophilic aromatic substitution to specific positions on the ring. This scenario is supported by the commercial availability of both enantiomers (CAS 80446-59-9 for the (S)-form) [4] and the established role of fluorinated 1-arylethanols in medicinal chemistry [3].

Mechanistic Probe for Electron-Transfer Oxidation Studies of Benzylic Alcohols

The 4-methoxy-substituted α-CF₃ benzyl alcohol scaffold has been employed as a substrate in mechanistic studies of one-electron oxidation of benzylic alcohols. The Baciocchi group demonstrated that 4-methoxy-substituted α-alkylbenzyl alcohols (general structure 4-MeOPhCH(R)OH) exhibit oxidation potentials of 1.6–1.7 V vs. SCE and undergo competing C–H and C–C bond cleavage pathways depending on the nature of the α-substituent R [5]. The CF₃ group (R = CF₃) introduces a unique electronic perturbation relative to the alkyl-substituted cases (R = Me, Et, iPr, tBu) studied in that work, as the strong electron-withdrawing effect of CF₃ raises the oxidation potential and alters the partitioning between C–H and C–C cleavage. This makes 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol a valuable substrate for extending mechanistic understanding of benzylic oxidation and for benchmarking computational models of electron-transfer processes. This scenario is supported by the established oxidation potential data for the 4-methoxybenzyl alcohol class [5].

Synthetic Intermediate for Fluorine-18 Radiolabeling via Trifluoromethylation Reagents

The compound's established synthesis from 4-methoxybenzaldehyde and TMSCF₃ (Ruppert-Prakash reagent) positions it within a broader synthetic framework relevant to ¹⁸F-radiolabeling. The LookChem article compilation lists a 2021 study on fluorine-18 labeled Ruppert-Prakash reagent ([¹⁸F]Me₃SiCF₃) for synthesizing ¹⁸F-trifluoromethylated compounds, with radiochemical yields of 85–95% and radiochemical purities >95% within 20 minutes [6]. While this specific study did not use the 4-methoxyphenyl derivative as a substrate, the synthetic methodology is directly applicable: 4-methoxybenzaldehyde could be reacted with [¹⁸F]Me₃SiCF₃ to produce ¹⁸F-labeled 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol for positron emission tomography (PET) tracer development. This scenario derives from the well-precedented nucleophilic trifluoromethylation of aryl aldehydes using the Ruppert-Prakash reagent, a transformation that has been demonstrated for 4-methoxybenzaldehyde in the non-radioactive context .

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